molecular formula C21H18FN5O B1684607 Linifanib CAS No. 796967-16-3

Linifanib

カタログ番号: B1684607
CAS番号: 796967-16-3
分子量: 375.4 g/mol
InChIキー: MPVGZUGXCQEXTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リニファニブは、血管内皮増殖因子および血小板由来増殖因子を含む受容体型チロシンキナーゼの強力な阻害剤である、構造的に新規な化合物です . リニファニブは、主に血液悪性腫瘍および固形腫瘍を含むさまざまな癌の治療における可能性について調査されています .

2. 製法

リニファニブの製法には、いくつかの重要な手順が含まれます。

    ステップ 1: 式 (I) で表される化合物と水和ヒドラジンの反応により、式 (II) で表される化合物を得る。

    ステップ 2: 式 (II) で表される化合物とジ-tert-ブチルジカルボネートエステルとの反応により、式 (III) で表される化合物を得る。

    ステップ 3: 式 (IV) で表される化合物、ホスゲン化試薬、および式 (V) で表される化合物との反応により、式 (VI) で表される化合物を得る。

    ステップ 4: 式 (VI) で表される化合物への化学交換反応をワンポット法により行い、式 (VII) で表される化合物を得る。その後、式 (VII) で表される化合物と式 (III) で表される化合物とのカップリング反応を分離および精製なしに行い、式 (VIII) で表される化合物を得る。

    ステップ 5: 式 (VIII) で表される化合物に対する脱保護反応により、リニファニブを得る.

この方法は、反応ステップを減らし、コストを削減し、収率を高め、工業規模の生産に適しています .

Safety and Hazards

Linifanib has been evaluated in phase 2 and 3 clinical trials. Although signals of anti-tumor activity have been proven in some malignancies, this compound late-phase development has been facing some challenges due to limited efficacy and increased toxicities .

将来の方向性

Linifanib has shown promise in preclinical and early-phase trials, but new strategies aimed at finding biomarkers of response and minimizing toxicities are needed to allow the further development of this promising compound . Further clinical validation is now warranted .

準備方法

The preparation of linifanib involves several key steps:

    Step 1: A reaction between a compound represented as formula (I) and hydrazine hydrate to obtain the compound represented as formula (II).

    Step 2: A reaction between the compound represented as formula (II) and di-tert-butyl dicarbonate ester to obtain the compound represented as formula (III).

    Step 3: A reaction between the compound represented as formula (IV), a phosgenation reagent, and the compound represented as formula (V) to obtain the compound represented as formula (VI).

    Step 4: A chemical exchange reaction to the compound represented as formula (VI) through a one-pot method to obtain the compound represented as formula (VII), followed by a coupling reaction between the compound represented as formula (VII) and the compound represented as formula (III) without separation and purification to obtain the compound represented as formula (VIII).

    Step 5: A deprotective reaction to the compound represented as formula (VIII) to obtain this compound.

This method reduces reaction steps, lowers costs, increases yield, and is suitable for industrial-scale production .

化学反応の分析

リニファニブは、以下を含むさまざまな化学反応を受けます。

    酸化: リニファニブは、特定の条件下で酸化されて、酸化された誘導体になる。

    還元: 還元反応は、リニファニブを還元された形態に変換できる。

    置換: リニファニブは、置換反応を受けることができ、官能基が他の基に置換される。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります .

4. 科学研究への応用

リニファニブは、幅広い科学研究への応用を持っています。

科学的研究の応用

Linifanib has a wide range of scientific research applications:

特性

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGZUGXCQEXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229834
Record name Linifanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases.
Record name Linifanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

796967-16-3
Record name Linifanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796967-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linifanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796967163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linifanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Linifanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINIFANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO93X137CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ABT-869 hydrochloride in ethyl acetate and ethanol, in which the ABT-869 hydrochloride was completely soluble, was mixed with dibasic sodium phosphate. The organic layer was separated, treated with decolorizing carbon, and filtered. A small quantity of L-ascorbic acid was added, and the solution was concentrated. The ethyl acetate was removed by azeotropic distillation with ethanol. Additional ethanol may be added and the solution heated to dissolve any solid that forms. The solution was cooled to 25° C. and diluted with water, causing ABT-869•¼Ethanolate Crystalline Form 1 to crystallize. The product was isolated, washed with water, and dried under reduced pressure, while monitoring residual ethyl acetate and ethanol (by gas chromatography (GC)) and water (by Karl Fischer (KF)). A yield of 92% is typical.
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ABT-869 hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linifanib
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linifanib
Reactant of Route 3
Reactant of Route 3
Linifanib
Reactant of Route 4
Reactant of Route 4
Linifanib
Reactant of Route 5
Reactant of Route 5
Linifanib
Reactant of Route 6
Reactant of Route 6
Linifanib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。